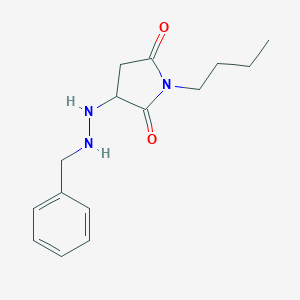![molecular formula C20H20N4O4S B241454 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidoquinoline derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the DNA synthesis and repair processes, leading to the death of cancer cells. Additionally, the compound has been reported to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by targeting the heme detoxification pathway.
Biochemical and Physiological Effects:
Studies have shown that 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant activity. In addition, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is its relatively simple synthesis method, which allows for the production of the compound in large quantities. The compound has also been reported to exhibit good stability under various conditions. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione. One of the areas of interest is the development of more potent and selective analogs of the compound for use as anticancer agents. Another direction is the evaluation of the compound's efficacy against other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's mechanism of action and its interactions with other molecules in the body need to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been reported in the literature. One of the methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-5-methyl-8-(methylthio)quinoline-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to obtain the desired product in good yield.
Aplicaciones Científicas De Investigación
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antimalarial, and antimicrobial activities. The compound has also been evaluated for its anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C20H20N4O4S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H20N4O4S/c1-20(2)8-11-15(13(25)9-20)14(10-6-4-5-7-12(10)24(27)28)16-17(21-11)22-19(29-3)23-18(16)26/h4-7,14H,8-9H2,1-3H3,(H2,21,22,23,26) |
Clave InChI |
QLPTVHMEVBTYGL-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)NC(=NC3=O)SC)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)

![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)